molecular formula C23H21N3O3S B298155 2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide

2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide

Cat. No. B298155
M. Wt: 419.5 g/mol
InChI Key: QTBCCOJTZUJDON-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide, also known as PSHMA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential therapeutic agent that has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation. By inhibiting NF-κB, this compound can reduce inflammation, induce apoptosis, and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and antioxidant activities. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound can also scavenge free radicals and reduce oxidative stress, which makes it a potential therapeutic agent for various diseases associated with inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize, and the synthesis can be scaled up to produce large quantities of the compound. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations. It is insoluble in water, which makes it difficult to administer to animals. This compound also has low bioavailability, which means that it may not be effective when administered orally.

Future Directions

2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of the compound. The pharmacokinetics and pharmacodynamics of this compound should also be investigated to determine the optimal dosing regimen and route of administration. In addition, the efficacy of this compound should be evaluated in various animal models of inflammation and cancer. Finally, the safety and toxicity of this compound should be thoroughly evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide can be synthesized using a simple one-pot method. The synthesis involves the reaction of 4-((4-aminophenoxy)methyl)phenyl sulfide with 2-(4-formylphenoxy)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction proceeds smoothly, and the resulting compound is obtained in good yield.

Scientific Research Applications

2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide has been extensively studied for its pharmacological properties. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer activities. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer treatment.

properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-4-(phenylsulfanylmethyl)benzamide

InChI

InChI=1S/C23H21N3O3S/c24-22(27)15-29-20-12-8-17(9-13-20)14-25-26-23(28)19-10-6-18(7-11-19)16-30-21-4-2-1-3-5-21/h1-14H,15-16H2,(H2,24,27)(H,26,28)/b25-14+

InChI Key

QTBCCOJTZUJDON-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)N

SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)N

Origin of Product

United States

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